Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
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Overview
Description
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives often exhibit anticancer activity . This activity is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that 1,2,4-triazole derivatives can have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of these cells.
Biochemical Pathways
Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound affects pathways related to cell growth and proliferation .
Result of Action
Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound’s action results in the inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial for studying the metabolism of various drugs and xenobiotics. Additionally, this compound can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme function and protein-protein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, the triazole ring can coordinate with metal ions in metalloenzymes, disrupting their function . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to the compound’s ability to modulate cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors, altering the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 1H-1,2,4-triazole with cyclohexane-1-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as refluxing, purification, and crystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the cyclohexane carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or cyclohexane rings .
Scientific Research Applications
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with similar structural features.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid group, studied for its biological activities.
1,3,5-Triazine: Another nitrogen-containing heterocycle with applications in various fields.
Uniqueness
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is unique due to its combination of a triazole ring and a cyclohexane carboxylate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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